molecular formula C14H19ClO9 B3068614 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose CAS No. 66966-08-3

2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose

Cat. No.: B3068614
CAS No.: 66966-08-3
M. Wt: 366.75 g/mol
InChI Key: BYWPSIUIJNAJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-acetyl-beta-D-chloroglucose is a derivative of glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the hydroxyl group at position 1 is replaced by a chlorine atom. This compound is often used in synthetic organic chemistry, particularly in the synthesis of glycosides and other carbohydrate derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose typically involves the acetylation of glucose derivatives. One common method is the reaction of glucose pentaacetate with hydrogen chloride to produce the desired compound. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-beta-D-chloroglucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl groups and the chlorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can initiate a series of biochemical reactions that lead to the desired outcomes .

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-chlorooxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPSIUIJNAJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931527
Record name 2,3,4,6-Tetra-O-acetylhexopyranosyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14257-40-0
Record name 2,3,4,6-Tetra-O-acetylhexopyranosyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose
Reactant of Route 2
Reactant of Route 2
2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose
Reactant of Route 3
2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose
Reactant of Route 4
2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose
Reactant of Route 5
2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose
Reactant of Route 6
2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.